molecular formula C13H20N2O3 B4755491 N'-octanoyl-2-furohydrazide

N'-octanoyl-2-furohydrazide

Cat. No. B4755491
M. Wt: 252.31 g/mol
InChI Key: PQDKUYHGYBEOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-octanoyl-2-furohydrazide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for scientific research.

Mechanism of Action

N'-octanoyl-2-furohydrazide activates AMPK by binding to the β1 subunit of the kinase. This binding induces a conformational change in the kinase, leading to its activation. AMPK activation results in the phosphorylation of various downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
N'-octanoyl-2-furohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, improve lipid metabolism, and reduce inflammation. N'-octanoyl-2-furohydrazide has also been shown to inhibit cancer cell growth and promote autophagy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-octanoyl-2-furohydrazide in lab experiments is its specificity for AMPK. N'-octanoyl-2-furohydrazide has been shown to activate AMPK without affecting other kinases, making it a valuable tool for studying the role of AMPK in various cellular processes. However, N'-octanoyl-2-furohydrazide has a relatively short half-life and can be unstable in solution, limiting its use in some experiments.

Future Directions

There are several potential future directions for research involving N'-octanoyl-2-furohydrazide. One area of interest is the development of more stable analogs of N'-octanoyl-2-furohydrazide that could be used in a wider range of experiments. Another area of interest is the study of the effects of N'-octanoyl-2-furohydrazide on other cellular pathways, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of N'-octanoyl-2-furohydrazide for various diseases, such as diabetes and cancer, warrant further investigation.

Scientific Research Applications

N'-octanoyl-2-furohydrazide has been widely used in scientific research to study the role of AMPK in various physiological and pathological conditions. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, suggesting its potential as a therapeutic agent for type 2 diabetes. N'-octanoyl-2-furohydrazide has also been shown to inhibit the growth of cancer cells and promote autophagy, indicating its potential as an anti-cancer agent.

properties

IUPAC Name

N'-octanoylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-3-4-5-6-9-12(16)14-15-13(17)11-8-7-10-18-11/h7-8,10H,2-6,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDKUYHGYBEOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-octanoylfuran-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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